molecular formula C19H19BrO4 B11088663 1-(4-bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one

1-(4-bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11088663
M. Wt: 391.3 g/mol
InChI Key: QRBIRCUOWBLVAA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one is a synthetic organic compound that belongs to the class of isochromenones This compound is characterized by the presence of a bromophenyl group and two ethoxy groups attached to the isochromenone core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and diethyl malonate.

    Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with diethyl malonate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the isochromenone core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

    Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and ethoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

1-(4-Bromophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one: Similar structure but with methoxy groups instead of ethoxy groups.

    1-(4-Chlorophenyl)-6,7-diethoxy-1,4-dihydro-3H-isochromen-3-one: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    1-(4-Bromophenyl)-6,7-dihydroxy-1,4-dihydro-3H-isochromen-3-one: Similar structure but with hydroxyl groups instead of ethoxy groups.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19BrO4

Molecular Weight

391.3 g/mol

IUPAC Name

1-(4-bromophenyl)-6,7-diethoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C19H19BrO4/c1-3-22-16-9-13-10-18(21)24-19(12-5-7-14(20)8-6-12)15(13)11-17(16)23-4-2/h5-9,11,19H,3-4,10H2,1-2H3

InChI Key

QRBIRCUOWBLVAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Br)OCC

Origin of Product

United States

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